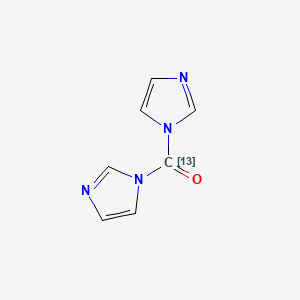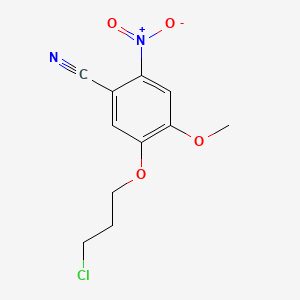![molecular formula C56H102O2S2Sn2 B595911 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene CAS No. 1320201-22-6](/img/structure/B595911.png)
2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene
Vue d'ensemble
Description
“2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the molecular formula C16H22S2Sn2 . It has a molecular weight of 515.9 g/mol . This compound is used in the field of organic photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound includes two trimethylstannyl groups attached to a benzo[1,2-b:4,5-b’]dithiophene core . The InChI string and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 515.9 g/mol, and it does not have any hydrogen bond donors but has two hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 56.5 Ų, and it has a heavy atom count of 20 .Applications De Recherche Scientifique
Organic Photovoltaics (OPVs)
Organic photovoltaics are a type of solar cell that uses organic electronics, a branch of electronics that deals with conductive organic polymers or small organic molecules for light absorption and charge transport. The compound can be used as a donor material in OPVs due to its excellent electronic properties and ability to absorb light in the visible spectrum. Its molecular structure allows for efficient charge transfer and can be tuned for better performance in solar cells .
Organic Field-Effect Transistors (OFETs)
OFETs are critical components in flexible electronics. The compound’s high charge-carrier mobility makes it suitable for use in the semiconductor layer of OFETs. Its stability and ability to form an ordered film can lead to OFETs with high performance and reliability .
Organic Light-Emitting Diodes (OLEDs)
OLED technology is used in displays and lighting. The compound’s electroluminescent properties can be harnessed to produce OLEDs with high luminance and color purity. It can serve as the emitting layer or as part of the charge transport layers in OLEDs .
Orientations Futures
Propriétés
IUPAC Name |
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-38,43-44H,5-36,41-42H2,1-4H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZENTBKKKXIGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H102O2S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112670 | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1320201-22-6 | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1320201-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2,8-bis[(2-octyldodecyl)oxy]-11-(trimethylstannyl)-4,10-dithiatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}trimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene in materials science?
A1: 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene serves as a crucial building block in synthesizing donor-acceptor conjugated polymers [, ]. The compound's structure, featuring a benzodithiophene core with long alkyl chains and reactive trimethylstannyl groups, makes it ideal for Stille cross-coupling reactions. This allows researchers to create polymers with desirable properties for applications like electrochromic devices.
Q2: How does the structure of the synthesized polymers influence their electrochromic properties?
A2: The electrochromic properties of the resulting polymers are directly linked to their donor-acceptor structure, which is influenced by the 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene building block.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)




![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)







